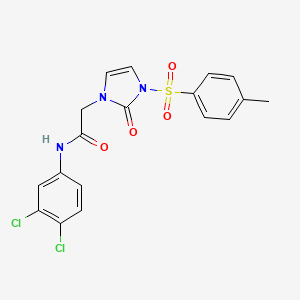
N-(3,4-dichlorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H15Cl2N3O4S and its molecular weight is 440.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Compounds with structural similarities have been synthesized and evaluated for their antibacterial activity against various bacteria, including gram-positive and gram-negative strains such as S. aureus and E. coli. The structure-activity relationship (SAR) studies of these compounds highlight the importance of substituents that increase hydrophobicity or steric bulk, suggesting potential applications in developing new antibacterial agents (Desai et al., 2008).
Antitumor Activity
Several synthesized compounds, bearing resemblance in structural motifs, have been screened for antitumor activity against a variety of human tumor cell lines. These studies aim to identify new pharmacophores for cancer therapy, with some compounds showing considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Molecular Docking and Photovoltaic Efficiency
Research into similar compounds has extended into spectroscopic and quantum mechanical studies, including molecular docking with proteins like Cyclooxygenase 1 (COX1), and assessing photovoltaic efficiency for applications in dye-sensitized solar cells (DSSCs). These studies provide insights into the compounds' potential as photosensitizers and their interaction with biological targets, indicating applications in renewable energy and medicinal chemistry (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S/c1-12-2-5-14(6-3-12)28(26,27)23-9-8-22(18(23)25)11-17(24)21-13-4-7-15(19)16(20)10-13/h2-10H,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALYLDMERICVCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
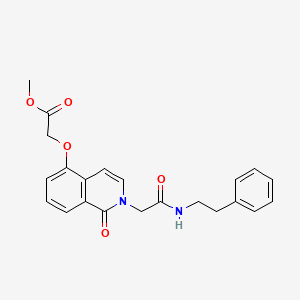

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)
![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)

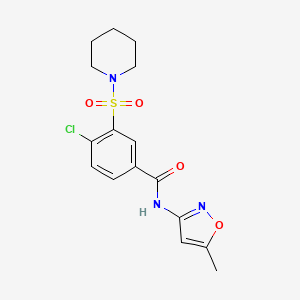
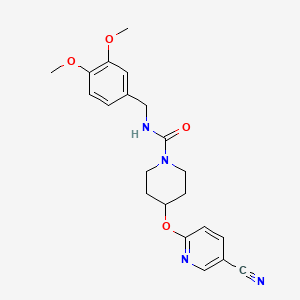
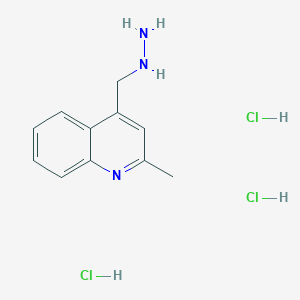
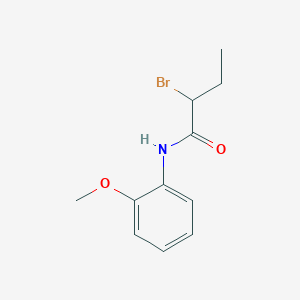
![4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine](/img/structure/B2357865.png)
![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)
